Piperonylic acid
Overview
Description
Piperonylic acid is a natural molecule that has been studied for its ability to interact with various biological pathways and chemical reactions. Its structure is closely related to trans-cinnamic acid, allowing it to mimic or interfere with natural processes in plants and other organisms.
Synthesis Analysis
Piperonylic acid and its derivatives can be synthesized through various chemical reactions. For example, it can be obtained from piperonal through the Knoevenagel reaction, catalytic hydrogenation, hydrolysis, and the Mannich reaction, achieving an overall yield rate of 81% (Li-jun, 2006). Additionally, N, N'-carbonic bis(piperonylic acid) dihydrazide (BPACH) has been synthesized to evaluate its effects on the thermal properties of poly(L-lactic acid) (PLLA), showcasing the adaptability of piperonylic acid in material science applications (Cai et al., 2020).
Molecular Structure Analysis
The molecular structure of piperonylic acid derivatives has been optimized and analyzed through computational simulations, revealing how its structure influences its interactions and reactions. The geometry optimization of BPACH, for example, shows that the highest occupied molecular orbital mainly focuses on the formed amide group and carbonic dihydrazide, indicating its potential role in crystallization processes (Cai et al., 2020).
Chemical Reactions and Properties
Piperonylic acid participates in selective and mechanism-based inhibition of certain enzymes. It acts as a potent inactivator of trans-cinnamate 4-hydroxylase in plants, controlling the flux of metabolites in the phenylpropanoid pathway (Schalk et al., 1998). This property is used to study the enzymatic pathways and develop new tools for plant biochemistry.
Physical Properties Analysis
The physical properties of piperonylic acid and its derivatives, such as BPACH, influence their application in various fields. The thermal behavior, crystallization processes, and mechanical properties of piperonylic acid derivatives have been explored to understand their potential as nucleating agents in polymer science, showing how these compounds can enhance the crystallization and mechanical properties of poly(L-lactic acid) (Cai et al., 2020).
Chemical Properties Analysis
The chemical properties of piperonylic acid enable it to act as an inhibitor for various enzymes, affecting biological processes such as tyrosinase activity. Its effects on tyrosinase have been studied through inhibitory kinetics and computational simulations, revealing a mixed-type inhibitory mechanism (Si et al., 2013). Such insights are valuable for developing novel inhibitors for enzymes related to melanogenesis and other biological functions.
Scientific Research Applications
Toxicological Research : Piperonylic acid, as part of Piperonyl butoxide, has been found to reduce the acute toxicity of organophosphate insecticides to aquatic species, making it useful in ecotoxicology studies (Ankley et al., 1991).
Plant Growth and Sustainability : It inhibits the growth of chia seedlings, affects mineral content accumulation, and impacts the reactive oxygen species-scavenging capacity, potentially influencing plant development and sustainability (Nkomo et al., 2022).
Phenylpropanoid Pathway in Plants : Piperonylic acid acts as a selective, mechanism-based inactivator of trans-Cinnamate 4-Hydroxylase, controlling metabolic flux in the Phenylpropanoid Pathway, which is important in plant growth and disease management (Schalk et al., 1998).
Skin Wound Healing : Exhibiting EGF-like activity, piperonylic acid is promising for skin wound healing agents and cosmetic ingredients. It stimulates keratinocyte growth and survival by activating the epidermal growth factor receptor (EGFR) (Lee et al., 2018).
Enzyme Inhibition : It has been observed to reversibly inhibit tyrosinase through a mixed-type inhibitory mechanism, potentially blocking the enzyme's active site (Si et al., 2013).
Biosynthesis in Insects : Piperonylic acid conjugates with amino acids in houseflies, indicating a biosynthetic pathway from glycine to serine to alanine (Esaac & Casida, 1968).
Vascular Health : It inhibits the excessive proliferation of vascular smooth muscle cells and luminal narrowing after blood vessel injury, promoting key regulators P21 and P27 (Lin & Hong, 2014).
Pharmaceutical Applications : Piperonylic acid derivatives show potential as novel agrochemical bactericides with significant antibacterial activities (Xie et al., 2022). Also, heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol have been found to exhibit analgesic activity in the codeine range without typical narcotic effects or physical dependence (Waters, 1977).
Metabolic Studies : Piperine, a related compound, is biotransformed into piperonylic acid and other metabolites in rats, highlighting the importance of demethylenation in the metabolism of methylenedioxyphenyl synergists in mammals (Bhat & Chandrasekhara, 1987).
Safety And Hazards
Piperonylic acid is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Piperonylic acid and its metabolites could be a potential therapeutic to intervene different disease conditions including chronic inflammation, cardiac and hepatic diseases, neurodegenerative diseases, and cancer . The structure of piperonylic acid was modified and a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety was synthesized for the development of efficient, broad-spectrum, and structurally simple agricultural bactericide .
properties
IUPAC Name |
1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVJGIYXDVPQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059104 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Piperonylic acid | |
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Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Piperonylic acid | |
CAS RN |
94-53-1 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |
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Record name | Piperonylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |
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Record name | PIPERONYLIC ACID | |
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Record name | 1,3-Benzodioxole-5-carboxylic acid | |
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Record name | 1,3-Benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
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Record name | Piperonylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |
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Record name | PIPERONYLIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |
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Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
Record name | 3,4-Methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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